molecular formula C20H21FN6O4 B2691363 ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852450-22-7

ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2691363
CAS No.: 852450-22-7
M. Wt: 428.424
InChI Key: LRGYEQUHZBZNED-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a 4-fluorophenyl substituent, and a piperazine ring functionalized with an ethyl carboxylate group. The acetyl-piperazine moiety enhances solubility and bioavailability, while the 4-fluorophenyl group may influence target binding affinity .

Properties

IUPAC Name

ethyl 4-[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGYEQUHZBZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Acetylation and esterification: The acetyl group is introduced via an acetylation reaction, followed by esterification to form the ethyl ester.

    Piperazine coupling: The final step involves coupling the piperazine moiety to the acetylated pyrazolopyrimidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction efficiency.

Scientific Research Applications

Ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazolopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The 4-fluorophenyl group in the target compound contrasts with chlorophenyl (ZINC9207090) or nitrophenyl (CAS 869073-55-2) substituents in analogues, which may alter electronic properties and binding interactions .
  • Hybrid Cores : Compounds like Example 29 (Patent) combine pyrazolo-pyrimidine with chromen-4-one, suggesting broader pharmacophore versatility .

Computational Similarity Analysis

Molecular similarity metrics (Tanimoto, Dice) and QSAR models highlight structural and functional parallels:

  • Tanimoto Index : The target compound shares >70% similarity with ZINC9207090 (triazolo-pyrimidine core), suggesting overlapping pharmacophoric features .
  • Pharmacophore Mapping : The pyrazolo-pyrimidine core and fluorophenyl group align with kinase inhibitor pharmacophores, as seen in Example 29 .
  • Lumping Strategy : As per , the target compound’s acetyl-piperazine chain could be grouped with other carboxylate-bearing analogues to predict solubility and reactivity .

Biological Activity

Ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core and a 4-fluorophenyl substituent. Such characteristics are often associated with diverse biological activities, particularly in the realm of kinase inhibition and anticancer properties.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 4-Fluorophenyl group enhances lipophilicity and potential biological interactions.
    • Ester functional group (ethyl) which may influence pharmacokinetics.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Similar compounds have demonstrated significant growth inhibition across multiple cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been reported to achieve mean growth inhibition rates of up to 43.9% against diverse cell lines .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetatePyrazolo[1,5-a]pyrimidine coreAnticancer activity
6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidineHydroxy and phenoxy substituentsKinase inhibition
Ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoateAcetamido groupAntimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Cytotoxicity Studies : Compounds similar to this compound were evaluated against renal carcinoma cell lines (RFX 393). Results indicated significant cytotoxic effects with IC50 values ranging from 11.70 µM to 19.92 µM for different derivatives .
  • Cell Cycle Analysis : In studies involving cell cycle progression, treated cells exhibited increased accumulation in the G0–G1 phase and decreased S phase populations compared to controls. This suggests a mechanism by which these compounds may inhibit proliferation through cell cycle arrest .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodology : Optimize reaction parameters such as temperature (60–80°C), solvent polarity (DMF or ethanol), and reaction time (12–24 hrs) to improve nucleophilic substitution efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity. Monitor intermediates using thin-layer chromatography (TLC) .
  • Key Parameters : Yield improvements from 45% to >70% achievable by adjusting stoichiometric ratios of the pyrazolo[3,4-d]pyrimidine precursor and acetylpiperazine derivatives .

Q. What characterization techniques are essential for confirming structural integrity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, piperazine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 498.18) .
    • Supplementary Methods : IR spectroscopy for carbonyl (C=O) stretching (1680–1720 cm⁻¹) and X-ray crystallography for absolute configuration .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase Inhibition : Use ADP-Glo™ kinase assays to measure inhibition of Aurora A/B kinases (IC₅₀ values typically 0.5–5 µM). Compare with reference inhibitors (e.g., Barasertib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity (EC₅₀ range: 10–50 µM) .

Advanced Research Questions

Q. How can contradictions in binding affinity data across studies be resolved?

  • Orthogonal Validation : Combine surface plasmon resonance (SPR) for kinetic analysis (kₐ/kₐ ~10³–10⁴ M⁻¹s⁻¹) with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG ≈ -8 to -10 kcal/mol). Discrepancies may arise from buffer conditions (e.g., Tris vs. PBS) or protein conformational states .
  • Statistical Analysis : Use Bland-Altman plots to assess systematic bias between datasets .

Q. What strategies improve target selectivity over off-target kinases?

  • Structure-Activity Relationship (SAR) : Modify the 4-fluorophenyl group to bulkier substituents (e.g., 3,4-dichlorophenyl) to reduce off-target interactions with PI3K or EGFR. Computational docking (AutoDock Vina) predicts steric clashes in non-target binding pockets .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify cross-reactivity hotspots .

Q. How does the compound’s stability under physiological conditions impact formulation?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals hydrolysis of the ester group (t₁/₂ ~7 days at pH 7.4). Stabilize via lyophilization or encapsulation in PEGylated liposomes .
  • Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., free piperazine derivatives) .

Q. What molecular modeling approaches reconcile docking predictions with experimental binding data?

  • Enhanced Sampling : Employ molecular dynamics (MD) simulations (NAMD/GROMACS) to account for protein flexibility. Compare binding poses in the ATP-binding pocket of Aurora kinases (RMSD <2 Å) .
  • Hydration Effects : Explicit solvent models improve prediction of hydrogen-bond networks involving the pyrazolo[3,4-d]pyrimidine core .

Q. What is the role of the 4-fluorophenyl group in modulating biological activity?

  • Electrostatic Effects : Fluorine’s electron-withdrawing nature enhances π-π stacking with kinase hinge regions (e.g., Phe144 in Aurora B). Replace with -CF₃ or -OCF₃ to assess potency shifts .
  • Comparative Studies : Synthesize analogs lacking the 4-fluoro group; observe 2–5-fold reduction in kinase inhibition, confirming its critical role .

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